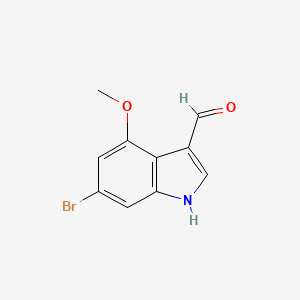

6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Section 1: Introduction and Compound Identification

6-bromo-4-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a valuable and versatile intermediate in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The specific substitution pattern of this molecule—a bromine atom at the 6-position, a methoxy group at the 4-position, and a formyl group at the 3-position—provides multiple reactive handles for further chemical modification. This guide provides a comprehensive overview of its core physicochemical properties, a probable synthetic pathway with mechanistic considerations, standardized analytical methodologies for its characterization, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic and medicinal chemistry programs.

The unique electronic properties conferred by the electron-withdrawing bromine atom and the electron-donating methoxy group create a unique chemical personality, influencing its reactivity, solubility, and potential for intermolecular interactions. The aldehyde at the C3 position is a critical functional group, acting as a precursor for the synthesis of more complex molecules such as Tryptophan analogues, and for the construction of fused heterocyclic systems.[1]

Compound Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1202766-19-5[2]

-

Molecular Formula: C₁₀H₈BrNO₂[2]

-

Molecular Weight: 254.08 g/mol [2]

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, dictating its behavior in different solvents, its stability, and its suitability for various reaction conditions. The data presented below has been consolidated from available chemical databases.

| Property | Value / Description | Source |

| Molecular Weight | 254.08 g/mol | [2] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Appearance | Expected to be a solid, likely pale yellow to brown in color. | [3] |

| Melting Point | Data not explicitly available. For the related compound 6-bromo-1H-indole-3-carbaldehyde, the melting point is 202-206 °C. The 4-methoxy group may influence this value. | |

| Boiling Point | Not specified; likely to decompose at high temperatures before boiling under atmospheric pressure. | |

| Solubility | Expected to have low solubility in water. Soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and moderately soluble in alcohols and chlorinated solvents. | [4][5] |

| Storage Conditions | Store at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen) to prevent degradation. | [2] |

Section 3: Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[1] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic rings. The choice of this method is dictated by its high efficiency and regioselectivity for the C3 position of the indole nucleus, which is the most nucleophilic site.

The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6] This reagent is a potent electrophile that attacks the indole ring.

Mechanism Rationale:

-

Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements leads to the elimination of a phosphate byproduct and the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich indole, specifically the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This step is the key to the reaction's regioselectivity.

-

Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water and subsequent hydrolysis replaces the nitrogen group with a carbonyl oxygen, yielding the final this compound product.[6]

A generalized protocol, based on procedures for similar substituted indoles, is provided below.[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C using an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve the starting material, 6-bromo-4-methoxy-1H-indole, in a minimal amount of DMF and add it slowly to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully pour the viscous reaction mixture into a beaker of crushed ice and water.

-

Neutralization: Basify the aqueous solution by slowly adding a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 7-8. This will cause the product to precipitate.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Synthetic Workflow via Vilsmeier-Haack Reaction```dot

Caption: Standard workflow for analytical characterization.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromo-indole-carbaldehydes can be used to establish prudent safety practices. [4][9][10][11]

-

Health Hazards:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [4] * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. [4][9] * First Aid:

-

If on skin: Wash with plenty of soap and water. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [9][10]

-

-

-

Storage:

Section 6: Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its physicochemical properties, governed by its unique substitution pattern, make it amenable to a variety of chemical transformations. Understanding its synthesis via established methods like the Vilsmeier-Haack reaction, coupled with rigorous analytical characterization and adherence to strict safety protocols, is paramount for its successful application in research and development. This guide serves as a foundational resource for scientists working with this valuable chemical intermediate.

References

- Organic Chemistry Research. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl).

- MySkinRecipes. This compound.

- ResearchGate. (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.

- University of California, Davis. Experiment 1 — Properties of Organic Compounds.

- Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

- National Institutes of Health. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC.

- Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available from: [Link] ASSESSMENT_OF_PHYSICAL_PROPERTIES_OF_ORGANIC_COMPOUNDS

- Zaporizhzhia State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

- Semantic Scholar. Handbook for estimating physicochemical properties of organic compounds.

- PubChem. 6-Bromoindole-3-carbaldehyde | C9H6BrNO | CID 2794830.

- RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

- Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].

- PubChem. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178.

- Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- Chem-Impex. 6-Bromo-1H-indole-3-carbaldehyde.

- FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844).

- PubChem. 2-Bromo-1H-indole-3-carboxaldehyde | C9H6BrNO | CID 360191.

Sources

- 1. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844) - FooDB [foodb.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed exploration of the spectroscopic profile of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as a robust, predictive guide based on foundational spectroscopic principles and comparative analysis with structurally related indole derivatives. Our approach is grounded in providing a trustworthy, scientifically sound framework for researchers anticipating the characterization of this and similar molecules.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure of this compound dictates the electronic environment of each atom and bond, giving rise to a unique spectral fingerprint.

Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with key atoms numbered.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Sweep Width: Approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | broad singlet | 1H | N1-H | The indole N-H proton is typically deshielded and exhibits a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~10.0 | singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group. |

| ~8.2 | singlet | 1H | H2 | The proton at the C2 position is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to significant deshielding. |

| ~7.5 | doublet | 1H | H5 | This aromatic proton is expected to be a doublet due to coupling with H7. |

| ~7.3 | doublet | 1H | H7 | This aromatic proton will appear as a doublet due to coupling with H5. |

| ~4.0 | singlet | 3H | Methoxy-H | The protons of the methoxy group are in a shielded environment and appear as a sharp singlet. |

Diagram 2: Predicted ¹H NMR Coupling

Caption: Predicted spin-spin coupling between H5 and H7.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: As per ¹H NMR.

-

Instrumentation: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Sweep Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded. |

| ~155 | C4 | The carbon atom attached to the electron-donating methoxy group is shielded. |

| ~138 | C7a | A quaternary carbon in the aromatic system. |

| ~135 | C2 | The C2 carbon is deshielded by the adjacent nitrogen and aldehyde group. |

| ~125 | C3a | A quaternary carbon at the ring junction. |

| ~122 | C5 | Aromatic CH carbon. |

| ~118 | C3 | The carbon bearing the aldehyde group. |

| ~115 | C6 | The carbon attached to the bromine atom. |

| ~100 | C7 | Aromatic CH carbon. |

| ~56 | Methoxy C | The carbon of the methoxy group is in a shielded environment. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (IR)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3300 | Medium, Broad | N-H | Stretching |

| ~3100-3000 | Medium | Aromatic C-H | Stretching |

| ~2950-2850 | Weak-Medium | Aliphatic C-H (methoxy) | Stretching |

| ~1650 | Strong | C=O (Aldehyde) | Stretching |

| ~1600, ~1470 | Medium-Strong | C=C | Aromatic Ring Stretching |

| ~1250 | Strong | C-O (Methoxy) | Asymmetric Stretching |

| ~1050 | Medium | C-Br | Stretching |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Experimental Protocol (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Acquisition Parameters:

-

Ionization Mode: Positive or negative ESI.

-

Mass Range: m/z 50-500.

-

Predicted Mass Spectrum

The exact molecular weight of this compound (C₁₀H₈BrNO₂) is approximately 252.97 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]+ or [M+H]+), with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

[M+H]⁺ for ⁷⁹Br: ~253.98 m/z

-

[M+H]⁺ for ⁸¹Br: ~255.98 m/z

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- General spectroscopic data for indole derivatives can be found in public databases such as the Spectral Database for Organic Compounds (SDBS). [Link]

An In-depth Technical Guide to 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-4-methoxy-1H-indole-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 1202766-19-5 , is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a ubiquitous structural motif found in a vast array of biologically active compounds, including many approved pharmaceuticals. The strategic placement of a bromine atom at the C6 position and a methoxy group at the C4 position of the indole ring, combined with a formyl group at the C3 position, provides a versatile platform for the synthesis of more complex molecules.

The bromine atom serves as a useful handle for further functionalization through various cross-coupling reactions, while the methoxy group, an electron-donating substituent, can influence the molecule's electronic properties and metabolic stability. The aldehyde functionality at the C3 position is a key reactive site, enabling a wide range of chemical transformations to build diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the CAS number is registered, detailed experimental data for this specific compound is not extensively reported in the public domain. The properties of the closely related precursor, 6-bromo-4-methoxy-1H-indole, are also included for reference.

| Property | Value (this compound) | Value (6-bromo-4-methoxy-1H-indole) |

| CAS Number | 1202766-19-5 | 393553-57-6[1][2] |

| Molecular Formula | C₁₀H₈BrNO₂ | C₉H₈BrNO[1][2] |

| Molecular Weight | 254.08 g/mol | 226.07 g/mol [2] |

| Boiling Point | Not available | 346.8°C at 760 mmHg[2] |

| Flash Point | Not available | 163.5°C[2] |

| Density | Not available | 1.591 g/cm³[2] |

| Canonical SMILES | COC1=C2C=CNC2=CC(=C1)BrC=O | COC1=C2C=CNC2=CC(=C1)Br[2] |

| InChI Key | Not available | WPFDDPXFOMVGIN-UHFFFAOYSA-N[2] |

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available precursor, 6-bromo-4-methoxy-1H-indole. The key transformation is the introduction of a formyl group at the C3 position of the indole ring, which is typically achieved through the Vilsmeier-Haack reaction.[3][4][5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack formylation.

Step 1: Synthesis of the Precursor, 6-bromo-4-methoxy-1H-indole

While 6-bromo-4-methoxy-1H-indole is commercially available, understanding its synthesis provides deeper insight. The synthesis of methoxy-activated indoles can be achieved through various established methods, such as the Fischer, Bischler, or Hemetsberger indole syntheses, often starting from appropriately substituted anilines and benzaldehydes.[6] For instance, a plausible route could involve the reaction of a substituted aniline with a suitable ketone or aldehyde, followed by cyclization.

Step 2: Vilsmeier-Haack Formylation of 6-bromo-4-methoxy-1H-indole (Proposed Protocol)

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[3][4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol (Adapted from general procedures for indole-3-carboxaldehyde synthesis[7]):

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will be observed.

-

Reaction with the Indole Precursor: Dissolve 6-bromo-4-methoxy-1H-indole in a minimal amount of anhydrous DMF.

-

Add the solution of the indole precursor dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 80-90°C for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.

-

Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is alkaline.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Applications in Drug Discovery and Chemical Research

Indole-3-carboxaldehyde and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of utility:

-

Intermediate for Bioactive Compounds: The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. These derivatives could be investigated for a variety of therapeutic targets. Substituted indole derivatives have shown promise as anticancer, and neurological disorder treatments.[8]

-

Scaffold for Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, which are a crucial class of anticancer drugs. The substituents on the indole ring can be modified to optimize binding to the target kinase.

-

Precursor for Fluorescent Probes: The indole ring system is known for its fluorescent properties. Derivatives of this compound could be explored for the development of novel fluorescent probes for biological imaging.[8]

-

Materials Science: Indole derivatives are also being investigated for their applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs).

Safety and Handling

-

Hazard Classification: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used if handling the solid form in a non-ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

In Case of Exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a promising heterocyclic building block with significant potential for the synthesis of novel compounds in the fields of medicinal chemistry, chemical biology, and materials science. Its well-defined reactive sites allow for a high degree of synthetic versatility. While detailed biological and application data for this specific molecule are still emerging, its structural relationship to a wide range of bioactive indole derivatives underscores its importance as a target for further research and development. The synthetic protocol outlined in this guide, based on the established Vilsmeier-Haack reaction, provides a reliable pathway for accessing this valuable compound for further investigation. As with all chemical research, adherence to strict safety protocols is paramount when handling this and related compounds.

References

- MDPI. (n.d.). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles.

- ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- European Patent Office. (n.d.). EP 3630724 B1 - SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.

- Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

- HIBR Gene Diagnostics. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.

- American Elements. (n.d.). 6-Bromo-4-methoxy-1H-indole.

- Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

Sources

- 1. americanelements.com [americanelements.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. soc.chim.it [soc.chim.it]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

The Architectural Versatility of Substituted Indole-3-Carbaldehydes: A Technical Guide for Drug Discovery and Chemical Synthesis

Foreword: The Enduring Legacy of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, a privileged structure bestowed by nature and harnessed by scientists for the development of a vast array of therapeutic agents.[1][2][3] Its presence in the essential amino acid tryptophan underscores its fundamental role in biological systems.[3] Among the myriad of indole derivatives, substituted indole-3-carbaldehydes emerge as exceptionally versatile building blocks, serving as pivotal intermediates in the synthesis of complex heterocyclic systems and biologically active molecules.[4][5] This technical guide provides an in-depth exploration of the synthesis, reactivity, and therapeutic applications of substituted indole-3-carbaldehydes, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and exploit the potential of this remarkable chemical entity.

The Strategic Importance of the Indole-3-Carbaldehyde Core

Indole-3-carbaldehyde, and its substituted analogues, represent a critical nexus in chemical synthesis. The strategic placement of the formyl group at the C3 position of the indole ring imparts a unique reactivity profile, making it a powerful handle for molecular elaboration. This aldehyde functionality readily participates in a wide range of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions, allowing for the facile introduction of diverse chemical moieties.[4]

The indole nucleus itself is electron-rich, predisposing it to electrophilic substitution, which allows for the introduction of a wide array of substituents onto the benzene portion of the molecule. This inherent reactivity, coupled with the versatility of the C3-aldehyde, provides an expansive chemical space for the design and synthesis of novel compounds with tailored pharmacological properties.

Synthetic Strategies for Substituted Indole-3-Carbaldehydes: A Chemist's Guide

The efficient and regioselective synthesis of substituted indole-3-carbaldehydes is a cornerstone of their utility. Several robust methods have been developed, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials.

The Vilsmeier-Haack Reaction: A Classic and Reliable Approach

The Vilsmeier-Haack reaction is the most widely employed method for the direct formylation of indoles at the C3 position.[6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group onto the electron-rich indole ring.

Causality Behind the Experimental Choice: The Vilsmeier-Haack reaction is favored for its high regioselectivity for the C3 position of unsubstituted or N-substituted indoles. The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is readily attacked by the nucleophilic C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired indole-3-carbaldehyde.

Experimental Protocol: Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

-

Indole Addition: After the addition of POCl₃ is complete, add a solution of indole in DMF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or potassium carbonate until the product precipitates.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is prevalent, other methods offer advantages for specific substitution patterns or substrate sensitivities. These include:

-

The Reimer-Tiemann Reaction: This method involves the formylation of phenols with chloroform in the presence of a strong base. While less common for indoles, it can be applied to hydroxyindoles.

-

Oxidation of 3-Methylindoles (Skatoles): The methyl group at the C3 position can be selectively oxidized to an aldehyde using various oxidizing agents.

-

Functional Group Interconversion: Indole-3-carboxylic acids or their derivatives can be reduced to the corresponding aldehydes.

The Chemical Reactivity of the Aldehyde: A Gateway to Molecular Diversity

The aldehyde group of substituted indole-3-carbaldehydes is a hub of chemical reactivity, providing a launchpad for the synthesis of a vast array of more complex molecules.[4]

Condensation Reactions: Building Molecular Complexity

The carbonyl group readily undergoes condensation reactions with a variety of nucleophiles, forming new carbon-carbon and carbon-nitrogen bonds.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base leads to the formation of 3-substituted indole derivatives with an exocyclic double bond.[7]

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to 3-vinylindoles.

-

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), which are important intermediates and possess their own biological activities.[1][8]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Brominated Methoxyindoles: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous biologically active natural products and synthetic compounds.[1] The strategic incorporation of methoxy and bromine substituents onto this heterocyclic system gives rise to a class of molecules known as brominated methoxyindoles, which exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the anticancer, antimicrobial, and neuroprotective properties of these compounds, delving into their mechanisms of action and providing detailed experimental protocols for their evaluation. As drug development professionals and researchers seek novel therapeutic agents, the compelling polypharmacology of brominated methoxyindoles positions them as a promising frontier in the quest for innovative treatments for a spectrum of human diseases.

Introduction: The Chemical Versatility and Biological Significance of Brominated Methoxyindoles

The indole ring system is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its electron-rich nature and versatile reactivity have made it a cornerstone of synthetic and medicinal chemistry. The introduction of methoxy (–OCH₃) groups into the indole scaffold enhances its electron-donating properties, thereby modulating its reactivity and biological interactions.[2] Furthermore, the incorporation of bromine atoms, a common feature in marine natural products, significantly influences the lipophilicity, metabolic stability, and binding affinity of these molecules, often leading to enhanced biological potency.[3]

Many brominated indole alkaloids have been isolated from marine organisms and have demonstrated a wide array of biological effects, including cytotoxic, antiviral, antifungal, and antibacterial activities. This has spurred significant interest in the synthesis of novel brominated methoxyindole derivatives to explore their therapeutic potential. This guide will provide an in-depth analysis of the key biological activities of this compound class, supported by experimental evidence and detailed methodologies.

Anticancer Activity: Targeting Key Signaling Pathways

Brominated methoxyindoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1] Their cytotoxic effects are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of Kinases and Modulation of NF-κB Signaling

A primary mechanism through which brominated methoxyindoles exert their anticancer effects is through the inhibition of various protein kinases. Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[4][5] Certain benzo[e]pyridoindoles, which incorporate a brominated indole moiety, have been identified as potent inhibitors of Aurora kinases, which are essential for mitotic progression.[6][7] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

Furthermore, some indole compounds have been shown to inhibit the NF-κB signaling pathway.[6] The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer progression by regulating the expression of genes involved in cell survival and proliferation.[6][8] By inhibiting NF-κB activation, brominated methoxyindoles can suppress tumor growth and sensitize cancer cells to other therapeutic agents. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another key target of indole derivatives.[8]

Below is a diagram illustrating the interception of the PI3K/Akt/mTOR/NF-κB signaling pathway by indole compounds.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of brominated methoxyindoles is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC₅₀) value serving as a key metric of potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-2-oxindole | MDA-MB-231 (Breast) | 74.41 | [9] |

| Brominated Chalcone Derivatives | MGC803 (Gastric) | 3.57 - 5.61 | [10] |

| Benzo[e]pyridoindole | H358 NSCLC (Lung) | 0.145 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the brominated methoxyindole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1][11]

-

Absorbance Measurement: After incubating for 2 hours at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[1]

Causality and Self-Validation: The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells. A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability. Including positive (e.g., a known cytotoxic drug) and negative (vehicle control) controls in the experiment is crucial for validating the assay results.

Antimicrobial and Antiviral Activity

Many marine-derived brominated indoles exhibit potent antimicrobial and antiviral properties.[12] The presence of bromine and methoxy groups can enhance the ability of these compounds to disrupt microbial membranes and interfere with viral replication processes.

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

The antimicrobial action of some brominated indole derivatives is attributed to their ability to permeabilize and depolarize bacterial cell membranes.[13] This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death. For some multi-halogenated indoles, their effects include the suppression of virulence gene expression and the induction of oxidative stress in bacteria.[5]

The antiviral activity of indole derivatives can occur at various stages of the viral life cycle.[1] Some compounds, like 3-methyleneoxindole, have been shown to selectively inhibit the replication of a range of viruses.[14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[2][9][10]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-bromo-4-iodoindole | S. aureus (MRSA) | 20-30 | [5] |

| 5-bromo-indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 µM | [15] |

| Bromophycoic acids | Methicillin-resistant S. aureus | 1.6–6.3 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3][9][10][12]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[2]

Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial two-fold dilution of the brominated methoxyindole compound in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).[10]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Causality and Self-Validation: The clear wells indicate inhibition of bacterial growth. The positive control should show turbidity, confirming the viability of the inoculum and the suitability of the growth medium. The negative control should remain clear, ensuring the sterility of the medium.

Neuroprotective Effects: Modulating Cellular Defense Pathways

Several indole derivatives have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases.[16][17][18][19][20] These compounds can protect neurons from oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways.

Mechanism of Action: Activation of Nrf2 and TrkB Signaling

A key neuroprotective mechanism of indole derivatives involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[14][21] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By promoting the nuclear translocation of Nrf2, these compounds enhance the cellular defense against oxidative stress, a major contributor to neurodegeneration.[4][14][21][22]

Additionally, some indole compounds can activate the TrkB (Tropomyosin receptor kinase B) signaling pathway, which is the receptor for brain-derived neurotrophic factor (BDNF).[14][21] The BDNF/TrkB pathway is crucial for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by indole derivatives can mimic the effects of BDNF, leading to the activation of downstream pro-survival pathways like PI3K/Akt.[14][21]

The following diagram illustrates the neuroprotective signaling pathways activated by indole derivatives.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neuroprotection.[7][23][24][25][26]

Principle: Differentiated SH-SY5Y cells are exposed to a neurotoxin to induce cell death. The neuroprotective effect of a compound is assessed by its ability to rescue the cells from the toxin-induced damage, which is typically measured by cell viability assays like the MTT assay.[7][24]

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a mature neuronal phenotype using agents like retinoic acid.[7]

-

Pre-treatment: Pre-treat the differentiated cells with various concentrations of the brominated methoxyindole for a few hours.[7]

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) for oxidative stress or MPP⁺ for a Parkinson's disease model.[7][24]

-

Co-incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.[7]

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.

Causality and Self-Validation: An increase in cell viability in the wells treated with the brominated methoxyindole compared to the wells treated with the neurotoxin alone indicates a neuroprotective effect. Controls including untreated cells, cells treated with the compound alone, and cells treated with the neurotoxin alone are essential for interpreting the results accurately.

Aryl Hydrocarbon Receptor (AhR) Activation

Several naturally occurring marine-derived brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR).[13] The AhR is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune responses.

Experimental Protocol: AhR Luciferase Reporter Assay

Principle: This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an AhR-responsive promoter. When a compound activates the AhR, it leads to the expression of luciferase, which can be quantified by measuring luminescence.[17][18][27][28][29]

Step-by-Step Methodology:

-

Cell Seeding: Dispense AhR reporter cells into a 96-well plate and pre-incubate for 4-6 hours.[27]

-

Compound Treatment: Treat the cells with different concentrations of the brominated methoxyindole.

-

Incubation: Incubate the plate for 22-24 hours.[27]

-

Lysis and Luciferase Detection: Lyse the cells and add a luciferase detection reagent.

-

Luminescence Measurement: Quantify the light emission using a luminometer.[27]

Causality and Self-Validation: An increase in luminescence in treated cells compared to vehicle-treated controls indicates AhR activation. A known AhR agonist should be used as a positive control.

Conclusion and Future Directions

Brominated methoxyindoles represent a versatile and highly promising class of bioactive molecules with a diverse pharmacological profile. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their significant therapeutic potential. The ability to readily synthesize and modify these structures provides a powerful platform for the development of novel drugs with improved potency and selectivity.

Future research in this area should focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole scaffold will help in identifying the key structural features responsible for the observed biological activities, leading to the design of more potent and selective compounds.

-

Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects.

-

In Vivo Efficacy and Safety: Promising lead compounds should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the rich chemical space of brominated methoxyindoles holds great promise for the discovery and development of next-generation therapeutics to address a range of unmet medical needs.

References

- Black, D. A., Brown, L., & De la Fuente-Núñez, C. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry Letters, 29(18), 2634–2638.

- Plotka-Wasylka, J., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Singh, A. A., Yadav, D., & Kim, D. W. (2024).

- Horton, T. (1994). MTT Cell Assay Protocol.

- Singh, A. A., Yadav, D., & Kim, D. W. (2024).

- Indigo Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System.

- Chen, S. J., Chen, Y. C., & Chen, C. M. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International journal of molecular sciences, 24(3), 2736.

- Singh, A. A., Yadav, D., & Kim, D. W. (2024).

- Al-Adwani, S., Al-Busafi, M., & Al-Lawati, H. A. J. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules (Basel, Switzerland), 29(5), 998.

- Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service.

- Puracyp. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format.

- Singh, A. A., Yadav, D., & Kim, D. W. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators.

- Denison, M. S., & Nagy, S. R. (2003). Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism. Current protocols in toxicology, Chapter 4, Unit 4.9.

- Ribas, J., Boix, J., & Erill, N. (2009). 3-(2-Bromoethyl)

- Lee, J. H., Kim, Y. G., & Lee, J. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of medicinal chemistry.

- Tutar, A., Berkil, K., Hark, R. R., & Balci, M. (2009). Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton.

- Al-Adwani, S., Al-Busafi, M., & Al-Lawati, H. A. J. (2024).

- Denison, M. S., Zhao, B., & Baston, D. S. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org.

- Kawasaki, T., & Somei, M. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry.

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of heterocyclic chemistry, 54(1), 169–192.

- Zgurskaya, H. I., & Rybenkov, V. V. (2012). Intercepting Bacterial Indole Signaling with Flustramine Derivatives. ACS chemical biology, 7(8), 1324–1330.

- S, S., & M, S. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in pharmacology, 14, 1184307.

- Aly, A. A., Bräse, S., & Hassan, A. A. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73(34), 5153–5159.

- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2020). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules (Basel, Switzerland), 25(21), 5109.

- Nguyen, T. H., & Le, T. H. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. Journal of basic microbiology, 64(11), 1541–1553.

- Kawasaki, T., & Somei, M. (2019). synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. HETEROCYCLES, 98(2), 235.

- Kim, J. H., & Kim, H. (2018). Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 22(2), 173–180.

- Chen, X., & Zhang, Y. (2019). Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. Molecules (Basel, Switzerland), 24(11), 2098.

- Khan, S., & Ahmad, A. (2019). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. International journal of molecular sciences, 20(20), 5092.

Sources

- 1. atcc.org [atcc.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 18. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. soc.chim.it [soc.chim.it]

- 21. mdpi.com [mdpi.com]

- 22. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]

- 23. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 24. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 25. KoreaMed Synapse [synapse.koreamed.org]

- 26. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. puracyp.com [puracyp.com]

- 29. escholarship.org [escholarship.org]

reactivity of the indole nucleus in 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Indole Nucleus in 6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a polysubstituted indole of significant interest in medicinal chemistry and synthetic route design. The indole nucleus, while inherently electron-rich, is modulated by a unique combination of electron-donating (4-methoxy), electron-withdrawing (6-bromo), and deactivating (3-carbaldehyde) substituents. This guide dissects the interplay of these functional groups, offering a predictive framework and practical methodologies for reactions at the indole nitrogen (N1), electrophilic substitution on the benzene ring, palladium-catalyzed cross-coupling at the C6-bromo position, and transformations of the C3-aldehyde. Authored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with field-proven protocols to serve as a definitive resource for the strategic functionalization of this versatile heterocyclic scaffold.

The Architectural Influence of Substituents on the Indole Core

The reactivity of an aromatic system is not merely the sum of its parts, but a complex interplay of electronic and steric effects. In this compound, the indole core is decorated with three distinct functional groups that collectively define its chemical personality.

The Indole Nucleus: An Inherently Electron-Rich System

The indole scaffold is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. Due to the delocalization of the nitrogen lone pair into the π-system, the indole nucleus is electron-rich and highly susceptible to electrophilic attack, with reactivity orders of magnitude greater than benzene.[1] This inherent nucleophilicity is foundational to its chemical behavior. The highest electron density is typically at the C3 position, which explains the prevalence of 3-substituted indoles in nature and synthesis.[2][3]

Decoding the Electronic Contributions

The specific substitution pattern of the title compound creates a nuanced electronic landscape:

-

4-Methoxy Group (-OCH₃): Positioned on the benzene portion, the methoxy group is a powerful electron-donating group (EDG) through resonance (+R effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, significantly increasing the electron density of the aromatic ring, particularly at the positions ortho (C5) and para (C7) to it.[4]

-

6-Bromo Group (-Br): The bromine atom is an electron-withdrawing group (EWG) through its inductive effect (-I effect) but is also a weak electron-donating group through resonance (+R effect) due to its lone pairs. The inductive effect is stronger, leading to a net deactivation of the ring towards electrophilic attack compared to unsubstituted indole. However, it still directs incoming electrophiles to the ortho (C5, C7) and para positions.

-

3-Carbaldehyde Group (-CHO): The formyl group at the C3 position is a strong electron-withdrawing and deactivating group through both resonance (-R effect) and induction (-I effect).[1][5] It significantly reduces the nucleophilicity of the entire indole system and makes the C3 position unavailable for further electrophilic substitution.

The confluence of these effects is visualized below, illustrating the electronic push from the methoxy group and the pull from the bromo and carbaldehyde moieties.

Electrophilic Aromatic Substitution (EAS)

With the C3 position occupied, electrophilic attack will be directed to other positions on the indole nucleus. The regiochemical outcome is a contest between the powerful activating effect of the 4-methoxy group and the deactivating effects of the 3-formyl and 6-bromo groups.

Regioselectivity: The Dominance of the Methoxy Group

The 4-methoxy group strongly activates the C5 (ortho) and C7 (para) positions for electrophilic attack. The 6-bromo group also directs to C5 and C7. Therefore, C5 and C7 are the most electronically favored sites. The 3-formyl group's deactivating influence is felt throughout the ring but is strongest on the pyrrole moiety. Consequently, electrophilic substitution is most likely to occur at C7 , which is para to the activating methoxy group and sterically less hindered than C5.

Protocol: Selective Bromination at C7

This protocol describes a method for the selective introduction of a second bromine atom onto the indole ring, likely at the C7 position. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) is crucial to prevent over-reaction or degradation of the electron-rich indole.

Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). The flask is sealed with a septum and purged with argon or nitrogen.

-

Rationale: The indole nucleus, especially when activated by a methoxy group, is sensitive to oxidation. An inert atmosphere prevents side reactions.

-

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) via syringe to dissolve the starting material completely (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Rationale: Cooling the reaction mixture helps to control the reaction rate and improve selectivity, minimizing the formation of undesired isomers or di-substituted products.

-

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled indole solution over 15-20 minutes.

-

Rationale: Using a slight excess of NBS ensures complete consumption of the starting material. Slow, dropwise addition maintains a low concentration of the electrophile, which is key for selective mono-halogenation.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

-

Rationale: TLC allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities.

-

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Rationale: The aqueous workup removes the DMF solvent and inorganic byproducts. Sodium thiosulfate is a reliable quenching agent for halogens.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-bromo-6-bromo-4-methoxy-1H-indole-3-carbaldehyde.

Reactions at the Indole Periphery

Beyond EAS, the N-H and C-Br bonds provide versatile handles for synthetic diversification.

N-Functionalization: Alkylation and Acylation

The indole N-H proton is weakly acidic (pKa ≈ 17) and can be readily deprotonated by a suitable base, forming a nucleophilic indolide anion. This anion can then react with various electrophiles.

| Reaction | Reagents | Base | Solvent | Typical Yield | Ref |

| N-Methylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | THF / DMF | >90% | |

| N-Benzylation | Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | Acetonitrile | 85-95% | |

| N-Acetylation | Acetic anhydride (Ac₂O) | Pyridine or Et₃N | Dichloromethane | >90% | [6] |

| N-Tosylation | Tosyl chloride (TsCl) | Sodium hydroxide (NaOH) | Toluene / H₂O (PTC) | 80-90% | [7] |

Self-Validating Protocol for N-Alkylation:

-

Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed, indicating the formation of the sodium indolide salt.

-

Validation: The cessation of bubbling provides a visual cue that deprotonation is complete.

-

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting material.

-

Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography.

C6 Position: Gateway to Complexity via Cross-Coupling

While direct nucleophilic aromatic substitution (SₙAr) on the C6-bromo position is generally disfavored due to the electron-rich nature of the indole ring[8][9], this position is primed for highly efficient palladium-catalyzed cross-coupling reactions. These methods are pillars of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds under mild conditions.[10][11][12]

Sources

- 1. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. soc.chim.it [soc.chim.it]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

protocol for Vilsmeier-Haack formylation of 6-bromo-4-methoxy-indole

An Application Guide to the Vilsmeier-Haack Formylation of 6-Bromo-4-Methoxy-Indole

Introduction: The Strategic Importance of Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Named after its developers, Anton Vilsmeier and Albrecht Haack, this reaction has become an indispensable tool in organic synthesis for introducing a formyl group (-CHO) onto a target molecule. It employs an in situ generated electrophile, the Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and an acid halide like phosphorus oxychloride (POCl₃).[1][2]

Within the realm of medicinal chemistry and drug development, indoles represent a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[3] The functionalization of the indole nucleus is therefore of paramount importance. The Vilsmeier-Haack reaction provides a classic and efficient pathway to synthesize indole-3-carbaldehydes, which are pivotal intermediates.[4] The aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent transformations, enabling the construction of complex molecular architectures.

This guide provides a detailed protocol and in-depth scientific rationale for the Vilsmeier-Haack formylation of a specifically substituted substrate: 6-bromo-4-methoxy-indole. This substrate contains both an electron-donating group (4-methoxy) and a moderately electron-withdrawing group (6-bromo), which influence the reactivity and regioselectivity of the formylation process.

Reaction Mechanism: A Stepwise Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism involving electrophilic aromatic substitution.[5][6] The key steps are the formation of the active electrophile (the Vilsmeier reagent) and its subsequent reaction with the electron-rich indole ring.

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This forms an unstable adduct which rapidly rearranges to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8][9] This reagent is the active formylating agent in the reaction.

-

Electrophilic Attack and Regioselectivity: The indole nucleus is an electron-rich heterocycle. The C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack.[10][11] The Vilsmeier reagent is attacked by the C3 position of the 6-bromo-4-methoxy-indole. The presence of the electron-donating methoxy group at the C4 position further enhances the electron density of the heterocyclic ring, facilitating the electrophilic substitution.[3]

-

Aromatization and Hydrolysis: The attack on the Vilsmeier reagent forms a cationic intermediate. A subsequent deprotonation step, often assisted by the displaced DMF, restores the aromaticity of the indole ring system, yielding an iminium salt intermediate.[5] This intermediate is stable until the reaction is quenched. During aqueous work-up, the iminium salt is hydrolyzed to afford the final product, 6-bromo-4-methoxy-indole-3-carbaldehyde, along with dimethylamine.[2]

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of 6-bromo-4-methoxy-indole-3-carbaldehyde. It is adapted from established procedures for similarly substituted indoles.[12][13]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Bromo-4-methoxy-indole | >97% | Various | Starting material. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Various | Used as reagent and solvent. Must be dry. |

| Phosphorus oxychloride (POCl₃) | Reagent grade, >99% | Various | Highly corrosive and water-reactive.[14] |

| Dichloromethane (DCM) | Anhydrous | Various | Optional solvent. |

| Crushed Ice / Deionized Water | - | In-house | For quenching the reaction. |

| Sodium Hydroxide (NaOH) solution | 2 M Aqueous | In-house | For neutralization. |

| Ethyl Acetate | ACS Grade | Various | For extraction. |

| Brine (Saturated NaCl solution) | - | In-house | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying organic layers. |

| Ethanol | Reagent Grade | Various | For recrystallization. |

Equipment

-

Three-neck round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Figure 2: Experimental Workflow.

PART 1: Reaction Setup and Vilsmeier Reagent Formation

-

System Preparation: Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for an inert gas (Nitrogen or Argon). Ensure the entire system is under a positive pressure of inert gas.

-

Reagent Charging: Charge the flask with anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C using an ice-water bath.

-

Vilsmeier Reagent Generation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel to the cooled DMF.[15] Maintain the internal temperature below 10°C throughout the addition. The formation of the Vilsmeier reagent is exothermic.[16] After the addition is complete, stir the resulting mixture at 0°C for 30-60 minutes. The solution may become a thick, pale-yellow slurry or solid.[16]

PART 2: Formylation Reaction

-

Substrate Addition: Dissolve the 6-bromo-4-methoxy-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the substrate addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Heating: Gradually heat the reaction mixture to 80-90°C using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[12]

PART 3: Work-up and Purification

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralization: While stirring the iced mixture, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is neutral to basic (pH 7-8). This step hydrolyzes the iminium salt intermediate and precipitates the crude product.[4]

-

Isolation: Stir the resulting slurry at room temperature for 1-2 hours or overnight to ensure complete precipitation.[13] Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and residual DMF.[17]

-